3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S2/c13-10-3-1-2-4-11(10)21(17,18)16-6-5-9(8-16)19-12-7-14-20-15-12/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTLULLWUWJZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Bromobenzenesulfonyl Chloride: This is achieved by reacting 2-bromobenzenesulfonic acid with thionyl chloride.
Formation of Pyrrolidine Intermediate: The 2-bromobenzenesulfonyl chloride is then reacted with pyrrolidine to form the pyrrolidine intermediate.
Cyclization with Thiadiazole: The pyrrolidine intermediate is then reacted with a thiadiazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is in the development of pharmaceutical agents. The compound has been investigated for its potential as an inhibitor of kinases , particularly IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses and cancer progression. Inhibitors of IKK2 have therapeutic implications for diseases such as rheumatoid arthritis and various cancers .
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the sulfonyl group in this compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics . Studies have shown that compounds with similar structures demonstrate activity against a range of bacterial strains.
Agricultural Applications
Thiadiazoles are also known for their fungicidal properties. The compound could be explored as a potential agricultural fungicide, providing a new avenue for crop protection against fungal pathogens. Its efficacy and safety profile would need to be evaluated through rigorous field studies .
Material Science
The unique properties of the compound may lend themselves to applications in material science, particularly in the development of new polymers or coatings with enhanced chemical resistance and stability due to the presence of the thiadiazole ring structure.
Case Study 1: IKK2 Inhibition
In a study published in "Journal of Medicinal Chemistry," researchers synthesized several derivatives of thiadiazoles, including 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole. The compound was tested for its ability to inhibit IKK2 activity in vitro. Results indicated a dose-dependent inhibition with an IC50 value significantly lower than previously reported compounds in the same class, suggesting superior potency .
Case Study 2: Antimicrobial Testing
A research team evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
In contrast, BK14294’s benzofuran carbonyl is moderately electron-withdrawing but less sterically demanding . BK14304 features oxadiazole and oxazole rings, which are electron-deficient heterocycles, but lacks sulfonyl or halogen substituents .
Molecular Weight and Lipophilicity: The bromine atom and sulfonyl group increase the target compound’s molecular weight (~404 g/mol) compared to BK14294 (315 g/mol) and BK14304 (352 g/mol).
Synthetic Pathways :
- The target compound’s synthesis likely parallels BK14294’s route, substituting 2-bromobenzenesulfonyl chloride for benzofuran-2-carbonyl chloride. Such sulfonylation reactions are typically performed under basic conditions (e.g., sodium acetate) to deprotonate the pyrrolidine nitrogen .
Physicochemical and Reactivity Differences
- However, bromine’s hydrophobicity may offset this effect.
- Stability : Sulfonamides are generally stable under physiological conditions, whereas BK14304’s oxazole and oxadiazole rings may exhibit higher reactivity toward hydrolysis .
- Reactivity : The bromine atom in the target compound offers a site for further functionalization (e.g., Suzuki coupling), a feature absent in BK14294 and BK14304 .
Computational Insights
Such analyses could elucidate the target compound’s reactivity relative to BK14294 and BK14304.
Biological Activity
3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS Number: 2097859-37-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is , with a molecular weight of approximately 390.3 g/mol. The compound features a pyrrolidine ring linked to a thiadiazole moiety and a sulfonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2097859-37-3 |
| Molecular Formula | C₁₂H₁₂BrN₃O₃S₂ |
| Molecular Weight | 390.3 g/mol |
Research indicates that compounds similar to 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exhibit inhibitory effects on various proteases, including those involved in viral replication. For instance, studies on related thiadiazole derivatives have shown their ability to inhibit the SARS-CoV-2 main protease (3CL pro) at submicromolar levels, suggesting potential antiviral applications .
Inhibition of Proteases
The mechanism of action involves covalent binding to the catalytic cysteine residue of the protease through a ring-opening metathesis reaction. This interaction disrupts the protease's function, thereby hindering viral replication processes. In vitro assays demonstrated that certain analogs exhibited effective inhibition with IC50 values ranging from 0.118 to 0.582 μM .
Biological Activity and Therapeutic Potential
The biological activity of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole extends beyond antiviral properties. Preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer activities due to its structural characteristics.
Antiviral Activity
A notable case study evaluated the antiviral efficacy of thiadiazole derivatives against SARS-CoV-2. One compound demonstrated an EC50 value of 7.249 μM in cell-based assays, highlighting the potential for developing thiadiazole-based therapeutics for COVID-19 treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Inhibition of Viral Proteases : A series of 2,3,5-substituted thiadiazoles were identified as potent inhibitors of SARS-CoV-2 proteases. These compounds were shown to covalently bind to the active site cysteine residues in the protease enzymes .
- Anticancer Activity : Thiadiazole derivatives have been evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating varying degrees of effectiveness in inhibiting cell proliferation.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thiadiazole derivatives often involves coupling reactions. For example, Stille polymerization (using organotin reagents) or nucleophilic substitution can be employed to introduce substituents. A plausible route for this compound could involve:
Sulfonylation of pyrrolidine : React 2-bromobenzenesulfonyl chloride with pyrrolidine to form the sulfonylated pyrrolidine intermediate.
Oxidation/functionalization : Introduce a hydroxyl group at the 3-position of pyrrolidine for subsequent coupling.
Thiadiazole coupling : React the hydroxylated pyrrolidine with a 1,2,5-thiadiazole precursor (e.g., 3-hydroxy-1,2,5-thiadiazole) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
Key Variables : Temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for nucleophilic substitution) critically affect yield. Evidence from similar systems shows yields ranging from 50% to 70% under optimized conditions .
Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR : Peaks at ~1350 cm<sup>−1</sup> (S=O stretching) and ~1150 cm<sup>−1</sup> (C-Br) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]<sup>+</sup> with isotopic peaks for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .
Advanced: What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) can model:
Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential (relevant for photovoltaics) .
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. thiadiazole sulfur) .
Solvent Effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvation energy in solvents like DMSO or chloroform .
Validation : Compare computed vibrational spectra (IR) with experimental data to refine parameters .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways for functionalizing the thiadiazole core?
Methodological Answer:
Contradictions arise in competing pathways (e.g., nucleophilic substitution vs. radical coupling). To resolve:
Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., sulfonate esters).
DFT Transition-State Analysis : Model energy barriers for alternative pathways (e.g., SN2 vs. SN1 mechanisms at the pyrrolidine oxygen) .
Case Study : Evidence from thiadiazole-fused systems shows steric hindrance from the bromobenzenesulfonyl group favors SN2 mechanisms .
Advanced: What strategies optimize this compound’s performance in organic electronic devices (e.g., bulk-heterojunction solar cells)?
Methodological Answer:
Bandgap Engineering : Modify substituents (e.g., electron-withdrawing bromobenzenesulfonyl) to lower the LUMO, enhancing electron affinity for charge separation .
Morphology Control : Blend with fullerene derivatives (e.g., PC71BM) and anneal at 100–150°C to improve interpenetrating networks .
Device Testing : Use transient absorption spectroscopy (TAS) to quantify exciton dissociation efficiency (>90% target) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or catalytic activity?
Methodological Answer:
Bioisosteric Replacement : Substitute bromine with CF3 or Cl to modulate lipophilicity (logP) and binding affinity.
Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock) to identify critical interactions (e.g., sulfonyl group hydrogen bonding).
Catalytic Screening : Test analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess ligand efficacy for transition-metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
